Tris(2-aminoethyl)amine, also commonly referred to as TREN, is a colorless liquid organic compound with the chemical formula N(CH2CH2NH2)3 []. It is a highly basic molecule due to the presence of a central tertiary amine group and three peripheral primary amine groups []. TREN finds significance in scientific research due to its unique properties that make it a valuable building block for various applications [].
The key feature of TREN's structure is its tripodal arrangement. The central nitrogen atom acts as the branching point for three identical ethane-1,2-diamine (ethylenediamine) chains, each containing a primary amine group at its end []. This structure allows TREN to form multiple bonds with other molecules, making it a versatile ligand in coordination chemistry [].
TREN can be synthesized through the reaction of ammonia with dichloroethane in the presence of a reducing agent like sodium bisulfite.
6 NH3 + 3 ClCH2CH2Cl + 3 NaHSO3 -> N(CH2CH2NH2)3 + 6 NaCl + 3 NaHSO4 + 3 H2O
TREN readily undergoes acid-base reactions due to its multiple amine groups. It can also participate in complexation reactions with metal ions to form coordination complexes []. The specific reactions will depend on the reaction conditions and other involved molecules.
TREN is a corrosive and toxic compound []. It can cause severe skin burns, eye damage, and respiratory problems if inhaled []. It is also harmful if swallowed and can be fatal upon skin contact []. The median lethal dose (LD50) for TREN is reported to be 246 mg/kg (oral, rat) and 117 mg/kg (dermal, rabbit) []. TREN is also combustible [].
Tren's ability to form multiple bonds with other molecules makes it a valuable crosslinking agent in polymer synthesis. It helps create robust and interconnected polymer networks with desired properties, such as increased stability and porosity. For example, tren-based crosslinked polyimines exhibit excellent thermal and chemical resistance, making them suitable for various applications, including gas separation membranes and proton conductors .
Tren's three primary amine groups act as efficient chelating agents, forming strong and stable complexes with metal ions. This property makes it a valuable tripodal ligand in coordination chemistry. These complexes find applications in various fields, including catalysis, drug discovery, and materials science .
Tren's basic nature and multiple amine functionalities make it a useful reagent in various organic syntheses. It can participate in diverse reactions, such as Michael additions, reductive amination, and epoxide ring-opening reactions. Additionally, tren-based functional materials are being explored for their potential applications in sensors, drug delivery systems, and biomimetic materials .
Corrosive;Acute Toxic;Health Hazard